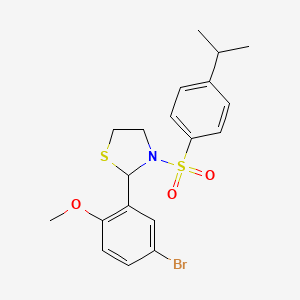

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNO3S2/c1-13(2)14-4-7-16(8-5-14)26(22,23)21-10-11-25-19(21)17-12-15(20)6-9-18(17)24-3/h4-9,12-13,19H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXRBSOZZWOINR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Thiazolidine Ring Formation: The formation of the thiazolidine ring involves the reaction of a thiol with an amine in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol.

Substitution: The bromine atom in the methoxyphenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, ammonia, thiourea.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino derivatives, thioethers, alkoxy derivatives.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Sulfonyl-Substituted Thiazolidines

Key analogs differ in substituents on the sulfonyl-attached phenyl ring. These modifications impact electronic properties, steric effects, and biological interactions.

Table 1: Comparative Analysis of Key Thiazolidine Derivatives

Electronic and Steric Effects

- 4-Isopropylphenyl Substituent : The isopropyl group is strongly electron-donating via inductive effects, increasing electron density on the sulfonyl group. This may reduce susceptibility to nucleophilic attack compared to analogs with electron-withdrawing groups. Steric hindrance from the branched isopropyl group could limit interactions with enzymatic active sites .

- 4-Methoxyphenyl Substituent : The methoxy group provides moderate electron donation, balancing solubility and reactivity. This analog may exhibit improved aqueous solubility compared to the isopropyl variant, favoring pharmacokinetic profiles .

- 2-Methyl-5-nitrophenyl Substituent : The nitro group is a strong electron-withdrawing moiety, polarizing the sulfonyl group and enhancing electrophilicity. This may increase reactivity in nucleophilic substitution reactions but could also lead to higher toxicity or instability .

Biological Activity

The compound 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine is a thiazolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxicity, genotoxicity, and mechanism of action based on recent studies.

Chemical Structure

The chemical structure of the compound is depicted as follows:

Cytotoxicity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, showed potent cytotoxicity against the NCI-H292 human lung carcinoma cell line with an IC50 value of 1.26 μg/mL after 72 hours of incubation . This suggests that similar derivatives may possess comparable or enhanced cytotoxic properties.

Genotoxicity

In addition to cytotoxic effects, studies have indicated that these compounds can induce genotoxicity in cancer cells. The aforementioned study noted a 2.8-fold increase in the damage index in NCI-H292 cells treated with the compound, indicating a significant impact on DNA integrity . This raises important considerations regarding the therapeutic window and safety profile of such compounds.

The mechanism by which thiazolidine derivatives exert their biological effects is multifaceted:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, characterized by phosphatidylserine externalization and mitochondrial depolarization .

- Cell Cycle Arrest : Some thiazolidine derivatives may interfere with cell cycle progression, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in various studies.

Study 1: Cytotoxic Effects on Lung Cancer Cells

A study investigated the effects of thiazolidine derivatives on NCI-H292 cells. The results indicated that treatment with 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione resulted in significant apoptosis and genotoxicity, demonstrating its potential as a therapeutic agent against lung cancer .

| Compound | IC50 (μg/mL) | Genotoxicity Index |

|---|---|---|

| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | 1.26 | 2.8 |

Study 2: Antiglioma Activity

Another investigation focused on thiazolidin-4-one derivatives and their efficacy against glioblastoma cells. The study employed various assays (MTT, colony formation) to evaluate cytotoxicity and found certain derivatives to possess remarkable efficacy against glioblastoma cell lines .

| Compound | Cell Line | Efficacy |

|---|---|---|

| Thiazolidin-4-one Derivative | LN229 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.